Product packaging for NH2-PEG3(Cat. No.:CAS No. 6338-55-2)

NH2-PEG3

Cat. No.: B1665359
CAS No.: 6338-55-2
M. Wt: 149.19 g/mol
InChI Key: ASDQMECUMYIVBG-UHFFFAOYSA-N
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Description

Strategic Significance of Amino-Functionalized Poly(ethylene glycol) Derivatives in Contemporary Research

Amino-functionalized poly(ethylene glycol) (PEG) derivatives are of considerable strategic importance in modern research, primarily due to their ability to be conjugated with a variety of molecules. iris-biotech.de This process, known as PEGylation, can enhance the therapeutic activity and reduce the toxicity of biological agents such as proteins, peptides, and small-molecule drugs. nih.gov The covalent attachment of PEG chains can increase the solubility of hydrophobic molecules, prolong their circulation time in the bloodstream by reducing kidney clearance, and protect them from enzymatic degradation. mdpi.comlabinsights.nl

The presence of a terminal amino group on these PEG derivatives provides a reactive handle for conjugation to various functional groups. iris-biotech.denanocs.net For instance, they can react with carboxylic acids, activated esters, and isocyanates to form stable amide or urea (B33335) linkages. nih.govfrontiersin.org This versatility has led to their widespread use in the development of drug delivery systems, where they can be used to create "stealth" nanoparticles that evade the immune system and deliver their cargo to specific targets. nih.govresearchgate.net Furthermore, heterobifunctional PEGs, which possess different reactive groups at each end, are valuable tools for linking macromolecules to surfaces in applications such as immunoassays and biosensors. mdpi.comfrontiersin.org

Evolution of Research Applications of 2-[2-(2-Aminoethoxy)ethoxy]ethanol in Multidisciplinary Fields

The research applications of 2-[2-(2-Aminoethoxy)ethoxy]ethanol have evolved significantly, expanding from its initial use as a simple linker to more sophisticated roles in various disciplines. In the realm of drug delivery, it serves as a fundamental component in the creation of advanced nanoparticle systems. researchgate.netresearchgate.net Its derivatives have been incorporated into liposomes and other nanocarriers to improve their stability and circulation time. researchgate.net

In materials science, this compound is utilized to modify surfaces, rendering them resistant to non-specific protein adsorption, a critical feature for biomedical implants and diagnostic devices. chemicalbook.com The amino and hydroxyl groups allow for its attachment to a wide range of substrates. For example, it has been used in the functionalization of polyethersulfone (PES) membranes to mitigate biofouling. mdpi.com

Furthermore, 2-[2-(2-Aminoethoxy)ethoxy]ethanol and its derivatives are employed in the synthesis of specialized resins for solid-phase synthesis and as building blocks for creating larger, multimeric PEG structures with high drug-loading capacities. mdpi.comgoogle.com Its application in peptide synthesis, where it can be used as a spacer or to introduce a hydrophilic element, further highlights its versatility. chemimpex.com The synthesis of oligonucleotide-peptide conjugates has also been achieved using this compound as a key intermediate. researchgate.net

Structural Attributes and Their Implications for Advanced Chemical Reactivity and Tunability

The distinct structural attributes of 2-[2-(2-Aminoethoxy)ethoxy]ethanol are central to its broad utility. The molecule consists of a short ethylene (B1197577) glycol chain, which imparts hydrophilicity and biocompatibility. iris-biotech.denih.gov At one end of this chain is a primary amino group (-NH2), and at the other, a primary hydroxyl group (-OH). chemicalbook.commerckmillipore.com

This bifunctionality is the key to its chemical reactivity and tunability. The primary amine is a nucleophilic center that readily reacts with electrophiles such as carboxylic acids and their derivatives, aldehydes, and isocyanates, allowing for the stable attachment of a wide array of molecules. nih.govfrontiersin.org The hydroxyl group can also be functionalized through esterification or etherification reactions, or it can be oxidized to an aldehyde or carboxylic acid for further conjugation. mdpi.comgoogle.com

The ethylene glycol backbone acts as a flexible spacer, which can be crucial in applications where maintaining the biological activity of a conjugated protein or peptide is necessary. iris-biotech.de The length of the PEG chain can also be varied in related derivatives to fine-tune the physicochemical properties of the final conjugate, such as solubility and hydrodynamic volume. mdpi.com The synthesis of derivatives of this compound, such as [2-(2-aminoethoxy)ethoxy] acetic acid, has been explored to create resins with enhanced properties for various applications. google.comgoogle.compatsnap.com

Physicochemical Properties of 2-[2-(2-Aminoethoxy)ethoxy]ethanol

PropertyValueSource
Molecular Formula C6H15NO3 chemicalbook.com
Molecular Weight 149.19 g/mol chemicalbook.comsigmaaldrich.com
Appearance Colorless to light yellow clear liquid chemicalbook.com
Density 1.0773 g/cm³ at 20°C chemicalbook.comsigmaaldrich.com
Boiling Point 120-130°C (at 4 Torr) chemicalbook.com
Refractive Index 1.4645 (at 589.3 nm and 20°C) chemicalbook.com
CAS Number 6338-55-2 chemicalbook.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO3 B1665359 NH2-PEG3 CAS No. 6338-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethanol
Source PubChem
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InChI

InChI=1S/C6H15NO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDQMECUMYIVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884261
Record name Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-55-2
Record name 2-[2-(2-Aminoethoxy)ethoxy]ethanol
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Record name Ethanol, 2-(2-(2-aminoethoxy)ethoxy)-
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Record name 6338-55-2
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Record name Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-
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Record name Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-
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Record name 2-[2-(2-aminoethoxy)ethoxy]ethan-1-ol
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Synthetic Methodologies and Reaction Pathway Analysis of 2 2 2 Aminoethoxy Ethoxy Ethanol

Comprehensive Analysis of Established Synthetic Routes for 2-[2-(2-Aminoethoxy)ethoxy]ethanol

Established synthetic routes to 2-[2-(2-Aminoethoxy)ethoxy]ethanol and its derivatives often involve multi-step processes starting from commercially available precursors. These methods have been refined over time to improve yields and purity.

Traditional syntheses frequently begin with halogenated ethylene (B1197577) glycol derivatives. A common precursor is 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com One established four-step sequence involves the initial conversion of this chloro-derivative to an iodide, which is then transformed into a phthalimido derivative using potassium phthalimide. Subsequent oxidation yields a carboxylic acid, and the final removal of the phthalimido group with hydrazine (B178648) hydrate (B1144303) produces the corresponding amine.

A distinct approach is the direct amination of diethylene glycol using ammonia (B1221849). chemicalbook.comgoogle.com The ratio of the desired 2-(2-aminoethoxy)ethanol (B1664899) to the cyclic byproduct, morpholine, is highly dependent on the catalyst and reaction conditions, such as temperature, pressure, and the molar ratio of reactants. chemicalbook.comgoogle.com This method can be performed in continuous or batch modes. chemicalbook.comgoogle.com

Table 1: Comparison of Established Synthetic Routes

Starting MaterialKey StepsReported YieldNotes
2-[2-(2-chloroethoxy)ethoxy]-ethanol1. Iodination2. Phthalimide formation3. Oxidation4. DeprotectionNot specifiedFour-step process.
2-(2-aminoethoxy)ethanol1. Dibenzylation (protection)2. Alkylation3. Hydrolysis4. Deprotection~32% (for derivative)Five-step process for an acetic acid derivative. google.com
2-[2-(2-chloroethoxy)ethoxy]-ethanol1. Reaction with Dibenzylamine2. Oxidation3. Hydrogenation (deprotection)4. Fmoc protection57.76% - 75%Yield varies with process conditions. patsnap.com
Diethylene GlycolDirect amination with ammoniaVariesProduct ratio (vs. morpholine) depends on catalyst and conditions. google.com

The choice of precursor significantly dictates the synthetic strategy. The most common precursors are diethylene glycol and its chlorinated derivatives. google.comchemicalbook.comgoogle.com

2-[2-(2-chloroethoxy)ethoxy]-ethanol : This is a versatile starting material. google.compatsnap.com A key intermediate strategy involves converting the chloro group to a more reactive leaving group, like iodide, or to a precursor of the amine functionality, such as an azide (B81097). google.com For example, 2-[2-(2-chloroethoxy)ethoxy]-ethanol is converted to an azide derivative using sodium azide in dimethylformamide (DMF). google.com This azide intermediate is then reduced to the target amine. google.com

2-(2-aminoethoxy)ethanol : When starting with this compound, the strategy revolves around protecting the existing amine while modifying the hydroxyl group. google.com Protecting groups like benzyl (B1604629) or the fluorenylmethoxycarbonyl (Fmoc) group are common. google.comchemimpex.com For instance, the amine is first protected, then the alcohol is alkylated, and finally, the protecting group is removed.

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride : This precursor is used to synthesize the related compound 2-[2-(2-azidoethoxy)ethoxy]ethanamine. The synthesis involves converting the chloride to an azide, followed by tosylation of the hydroxyl group to create a good leaving group. This tosylate is then displaced by ammonia to form the amine. rsc.org

Intermediate derivatization is crucial for directing the reaction pathway and enabling purification. The formation of phthalimido or Fmoc-protected intermediates allows for the application of standard purification techniques and controlled deprotection steps. google.comchemimpex.com

Novel Synthetic Approaches and Catalyst Systems for Enhanced Efficiency and Selectivity

Research continues to seek more efficient and selective methods for synthesizing aminoethoxyethanols. A notable improvement involves a one-pot synthesis that avoids the isolation and purification of intermediates. google.comgoogle.com This process starts with the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol to an azide, which is then subjected to a Staudinger reaction with triphenylphosphine (B44618) and water to form the amine. google.com This streamlined approach is advantageous for large-scale production. google.com The reduction of the azide intermediate to the amine has been shown to be more efficient with tin(II) chloride (76% yield) compared to triphenylphosphine (approx. 50% yield).

In the direct amination of diethylene glycol, catalyst selection is paramount for achieving high selectivity for the linear amine over the cyclic morpholine. google.com Catalysts explored include various metals and metal oxides (such as Cu, Ni, Co, and their oxides) on supports like silica (B1680970) or alumina. chemicalbook.comgoogle.com By optimizing the catalyst and reaction conditions—such as maintaining a high ammonia-to-DEG molar ratio (>20)—the selectivity can be significantly shifted towards 2-(2-aminoethoxy)ethanol. google.com Lewis acids like boron trifluoride have also been used as catalysts in ethoxylation reactions to produce a more controlled and narrow distribution of ethoxylated amine homologs. google.com

Table 2: Catalyst Systems and Their Impact on Selectivity

Reaction TypeCatalyst SystemPrecursorsKey Advantage
AminationMetal oxides (Cu, Ni, Co) on silica/aluminaDiethylene Glycol, AmmoniaHigher selectivity for linear 2AEE over cyclic morpholine. chemicalbook.comgoogle.com
EthoxylationLewis Acids (e.g., Boron trifluoride)Alkylamines, Ethylene OxideProduces a "peaked" distribution of ethoxylated homologs. google.com
Azide ReductionTin(II) ChlorideAzide intermediateHigher reduction efficiency (76%) compared to other methods.

Green Chemistry Principles in the Synthesis of Aminoethoxyethoxyethanol Derivatives

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis of specialty chemicals. mdpi.comresearchgate.net In the context of aminoethoxyethoxyethanol derivatives, this involves developing more atom-economical routes and minimizing the use of solvents and toxic reagents. nih.govnih.gov

The direct amination of diethylene glycol can be considered a greener approach as it combines starting materials directly, potentially leading to high atom economy if selectivity is well-controlled. google.com Furthermore, process improvements that reduce the number of synthetic steps, such as the one-pot azide reduction method, align with green chemistry principles by minimizing intermediate isolation, which in turn reduces solvent usage and potential waste generation. google.comgoogle.com

Another green strategy involves conducting reactions under solvent-free (neat) conditions. mdpi.comgoogle.com An improved process for making ethoxylated amines involves the addition of a small amount of an acid, which mitigates the formation of byproducts. This process can be run under neat or anhydrous conditions, significantly reducing solvent waste. google.com The use of microwave irradiation is another green technique reported for synthesizing various heterocyclic compounds, offering benefits like shorter reaction times and reduced solvent volumes, which could be applicable to related syntheses. mdpi.com

Stereochemical Control and Regioselectivity in Analogous Amine-Ethoxylate Synthesis

While 2-[2-(2-Aminoethoxy)ethoxy]ethanol itself is achiral, the principles of stereochemical and regioselective control are critical in the synthesis of analogous and more complex amine-ethoxylates. Regioselectivity, or the control of which site in a molecule reacts, is a key challenge in ethoxylation chemistry.

In the reaction of amines with ethylene oxide, a primary amine has two reactive N-H bonds, and the resulting secondary amine can react further. The relative amounts of mono-, di-, and tri-ethoxylated products can be controlled by adjusting the reactant feed ratios or by using selective catalysts. google.com

A significant challenge is preventing the reaction of ethylene oxide with the hydroxyl groups of the newly formed ethanolamine (B43304) side chains, which leads to the formation of glycol ether byproducts. google.com One patented solution involves the addition of a proton donor (acid) to the reaction mixture. The acid mitigates the formation of these O-alkoxylated byproducts, thereby improving the regioselectivity for N-alkoxylation. google.com This demonstrates a method for controlling selectivity between two different nucleophilic sites (amine vs. hydroxyl) within the same molecule.

In the broader field of amine catalysis, cinchona-derived primary amines have been used to catalyze diversified cycloaddition reactions, where regioselectivity can be switched by tuning the catalytic conditions or substrate combinations. nih.gov While these are different reaction types, they illustrate the power of catalyst design in controlling reaction outcomes, a principle that is transferable to the synthesis of complex amine-ethoxylates.

Advanced Research in Polymer Chemistry and Materials Science Applications

Role as a Bifunctional Reactive Monomer and Crosslinking Agent in Polymerization Processes

The presence of both a primary amine (-NH2) and a hydroxyl (-OH) group makes 2-[2-(2-Aminoethoxy)ethoxy]ethanol a bifunctional monomer. This allows it to participate in various polymerization reactions, acting either as a chain extender or a crosslinking agent, thereby influencing the final properties of the polymer.

Derivatives of 2-[2-(2-Aminoethoxy)ethoxy]ethanol, such as 2-(2-Aminoethoxy)ethanol (B1664899), serve as building blocks for modifying epoxy resins, particularly for applications like cationic electrodeposition coatings. ulprospector.com The curing of epoxy resins with amine-based agents is a well-established process where the active hydrogen atoms on the amine react with the epoxy groups. threebond.co.jp

The curing mechanism involves the nucleophilic attack of the primary amine's nitrogen on the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and an additional hydroxyl group. threebond.co.jp The hydroxyl groups present in the original monomer and those formed during the curing process can also react with epoxy groups, particularly at elevated temperatures or in the presence of a catalyst, leading to ether linkages and further crosslinking.

Primary Amine Reaction: R-NH₂ + CH₂(O)CH- → R-NH-CH₂-CH(OH)-

Secondary Amine Reaction: R-NH-CH₂-CH(OH)- + CH₂(O)CH- → R-N(CH₂-CH(OH)-)₂

Hydroxyl Group Reaction: -OH + CH₂(O)CH- → -O-CH₂-CH(OH)-

The kinetics and extent of these reactions are influenced by factors such as the stoichiometry of the reactants, temperature, and the presence of catalysts. The structure of the amine curing agent plays a crucial role in determining the properties of the cured resin, including its crosslink density, glass transition temperature (Tg), and mechanical strength. chemrxiv.orgmdpi.com For instance, the use of phosphorus-containing amine curing agents has been shown to impact the reactivity and thermal characteristics of the resulting epoxy polymers. scispace.com

The bifunctional nature of 2-[2-(2-Aminoethoxy)ethoxy]ethanol and its analogues makes them suitable for the synthesis of polyurethanes and polyureas. In these reactions, the amine and hydroxyl groups react with isocyanate groups to form urea (B33335) and urethane (B1682113) linkages, respectively.

A study on the synthesis of polyurethane urea (PUU) utilized a similar compound, 2-(2-aminoethoxy)ethan-1-amine, as a macrochain extender. yok.gov.tr The resulting PUUs exhibited a range of mechanical properties, with tensile strengths from 0.74 to 2.21 MPa and relative elongations at break from 27.4% to 1003%. yok.gov.tr The thermal properties, such as the glass transition temperature (Tg), were also found to be dependent on the molar ratio of the components, varying from -39.48°C to 21.92°C. yok.gov.tr

The synthesis of polyureas can be achieved through various non-isocyanate routes, for example, by the reaction of diamines with urea. researchgate.net The incorporation of soft segments, such as those that could be derived from 2-[2-(2-Aminoethoxy)ethoxy]ethanol, is crucial to overcome the brittleness often associated with non-isocyanate polyureas. researchgate.net The general scheme for the formation of polyurethane and polyurea linkages is as follows:

Urethane Linkage: R-NCO + HO-R' → R-NH-C(=O)O-R'

Urea Linkage: R-NCO + H₂N-R' → R-NH-C(=O)NH-R'

The characterization of these polymers typically involves techniques such as Fourier transform infrared spectroscopy (FTIR) to confirm the formation of urethane and urea linkages, gel permeation chromatography (GPC) to determine molecular weights, and thermal analysis (DSC and TGA) to assess their thermal stability and transitions. sciprofiles.com

Table 1: Properties of Polyurethane Urea (PUU) Synthesized with an Aminoethoxyethan-1-amine Extender

PropertyValue RangeReference
Tensile Strength (σ)0.74–2.21 MPa yok.gov.tr
Relative Elongation at Break (ε)27.4–1003% yok.gov.tr
Glass Transition Temperature (Tg)-39.48°C to 21.92°C yok.gov.tr

Integration into Polymeric Architectures for Tailored Functionality

The unique structure of 2-[2-(2-Aminoethoxy)ethoxy]ethanol allows for its incorporation into more complex polymer architectures, enabling the design of materials with specific, tailored functionalities.

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govnih.govrsc.org The synthesis of these structures often relies on ABx-type monomers, where 'A' and 'B' are reactive functional groups. 2-[2-(2-Aminoethoxy)ethoxy]ethanol can be considered a latent AB2 monomer. The primary amine can act as the 'A' group, reacting with a suitable molecule. The hydroxyl group can serve as one 'B' group, and the secondary amine formed after the initial reaction can be the second 'B' group.

The synthesis of dendrimers can proceed through divergent or convergent approaches. nih.gov In a divergent method, the synthesis starts from a central core and extends outwards by the stepwise addition of monomers. nih.gov The synthesis of hyperbranched polymers is typically a one-pot reaction that leads to a less perfect, but still highly branched, structure. rsc.orgfrontiersin.org While direct synthesis of dendrimers or hyperbranched polymers using 2-[2-(2-Aminoethoxy)ethoxy]ethanol is not widely reported, its structure is analogous to other amino alcohols and diamines used for creating these complex architectures. frontiersin.org For example, hyperbranched polymers have been synthesized using ethanolamine (B43304) and methyl acrylate. frontiersin.org

Covalent grafting of polymers or small molecules onto a substrate is a powerful technique to modify surface properties such as wettability, biocompatibility, and adhesion. The amine and hydroxyl groups of 2-[2-(2-Aminoethoxy)ethoxy]ethanol make it a suitable candidate for grafting onto polymer surfaces that have complementary reactive groups.

For instance, polymer surfaces containing isocyanate, epoxy, or carboxylic acid groups can be modified by reaction with the amine or hydroxyl functionalities of 2-[2-(2-Aminoethoxy)ethoxy]ethanol. This grafting process can introduce a flexible, hydrophilic polyethylene (B3416737) glycol (PEG)-like spacer onto the surface, which can be beneficial for reducing non-specific protein adsorption in biomedical applications or improving the interfacial adhesion between dissimilar materials. A patent describes the grafting of ethylene (B1197577) oxide onto hydroxymethyl polystyrene to create a PEG-like resin for solid-phase synthesis, highlighting the utility of such surface modifications. google.com

Development of Hybrid Organic-Inorganic Materials Incorporating 2-[2-(2-Aminoethoxy)ethoxy]ethanol

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). The sol-gel process is a versatile method for preparing such materials. nih.gov

2-[2-(2-Aminoethoxy)ethoxy]ethanol, as a polyetheramine, can be used in the synthesis of organic-inorganic hybrid sol-gel materials. nih.gov In a typical sol-gel process, an organoalkoxysilane, such as (3-glycidoxypropyl)trimethoxysilane (GPTMS), undergoes hydrolysis and condensation reactions. The amine and hydroxyl groups of 2-[2-(2-Aminoethoxy)ethoxy]ethanol can react with the epoxy group of GPTMS, incorporating the flexible ether chain into the resulting silica (B1680970) network. This creates a Class II hybrid material, where the organic and inorganic components are linked by covalent bonds. nih.gov

These hybrid materials can exhibit interesting optical and electrical properties and have potential applications as support films for sensors. nih.govnih.gov The incorporation of the organic moiety can influence the final material's chemical stability, particularly in different pH environments. nih.gov

Role in Sol-Gel Chemistry and Nanocomposite Formulation

The sol-gel process is a versatile method for producing solid materials from small molecules, typically involving the hydrolysis and condensation of metal alkoxide precursors. nih.gov This process allows for the creation of a wide range of materials, including highly porous networks and nanoparticles. nih.gov The incorporation of organic molecules, such as amino-alcohols, into the sol-gel synthesis can introduce new functionalities and create organic-inorganic hybrid materials. nih.govnih.gov

While specific research detailing the direct role of 2-[2-(2-Aminoethoxy)ethoxy]ethanol as a primary component in sol-gel formulations is not extensively documented in the available literature, the principles of hybrid material synthesis suggest its potential utility. Amino-alcohols can be reacted with precursors like functionalized siloxanes to form organic-inorganic hybrid sol-gel materials. nih.gov The amine and hydroxyl groups of 2-[2-(2-Aminoethoxy)ethoxy]ethanol could potentially participate in the sol-gel network formation, acting as a flexible linker within the inorganic matrix. This could influence the mechanical and thermal properties of the resulting nanocomposite. For instance, the incorporation of polyetheramines in sol-gel synthesis can yield materials with tailored properties for applications such as support films for optical sensors. nih.govnih.gov

In the context of nanocomposite formulation, 2-[2-(2-Aminoethoxy)ethoxy]ethanol could serve as a coupling agent or a surface modifier for fillers embedded within a polymer matrix. Its amine group can react with the filler surface, while the hydroxyl group and the ethylene glycol chain can interact with the surrounding matrix, improving compatibility and dispersion.

Surface Modification of Inorganic Nanoparticles for Enhanced Biocompatibility and Dispersion

The surface functionalization of inorganic nanoparticles is critical for their application in biological systems, as it governs their stability, biocompatibility, and interaction with biological entities. nih.govnih.gov 2-[2-(2-Aminoethoxy)ethoxy]ethanol, also known as (PEO)3-monoamine, is particularly well-suited for this purpose due to its distinct functional domains. chemicalbook.com The primary amine group provides a reactive handle for covalent attachment to the surface of various inorganic nanoparticles, such as gold (AuNPs), iron oxide (IONPs), and silica (SiO2) nanoparticles. nih.govbiomedres.usnih.gov This attachment can be achieved through various chemical reactions, forming a stable bond between the nanoparticle and the organic ligand.

The triethylene glycol portion of the molecule plays a crucial role in conferring biocompatibility and enhancing dispersion. This poly(ethylene oxide) (PEO) chain is hydrophilic, which helps to keep the nanoparticles suspended in aqueous environments and prevents aggregation. chemicalbook.com Furthermore, the flexible PEO chains create a "stealth" layer on the nanoparticle surface. This layer sterically hinders the approach of proteins and other biomolecules, a process known as preventing nonspecific adsorption. chemicalbook.com By minimizing these interactions, the functionalized nanoparticles can evade recognition by the immune system, leading to longer circulation times in the body and reduced cytotoxicity. nih.govnih.gov

Research has shown that surface chemistry has a predominant effect on the cytotoxicity of nanoparticles. nih.gov The use of ligands with ethylene oxide linkages is a widely adopted strategy to create biocompatible and antifouling surfaces. nih.gov For instance, (PEO)3-monoamine is used as a blocking reagent in applications like ELISA to prevent the non-specific binding of analytes. chemicalbook.com This principle is directly applicable to enhancing the biocompatibility of nanoparticles for in vivo applications such as drug delivery and medical imaging. biomedres.us The improved dispersion also ensures that the nanoparticles remain as individual entities, which is often crucial for their desired function.

Table 1: Properties of 2-[2-(2-Aminoethoxy)ethoxy]ethanol Relevant to Nanoparticle Functionalization

PropertyDescriptionRelevance to Application
Bifunctionality Possesses a terminal primary amine (-NH2) and a hydroxyl (-OH) group.The amine group allows for covalent attachment to nanoparticle surfaces, while the hydroxyl group can be used for further functionalization.
Poly(ethylene oxide) (PEO) Chain Contains a flexible triethylene glycol spacer.The hydrophilic PEO chain enhances water solubility and provides a steric barrier that prevents protein adsorption, increasing biocompatibility.
Hydrophilicity Readily miscible with water. nih.govImproves the dispersion and stability of nanoparticles in aqueous biological fluids, preventing aggregation. chemicalbook.com
"Stealth" Properties The PEO chain helps nanoparticles evade the immune system.Reduces non-specific uptake by cells and prolongs circulation time in the bloodstream for targeted delivery applications. nih.govnih.gov

Table 2: Effects of Surface Modification with 2-[2-(2-Aminoethoxy)ethoxy]ethanol on Inorganic Nanoparticles

Nanoparticle TypeEffect of FunctionalizationEnhanced Property
Gold Nanoparticles (AuNPs) The amine group can be attached to the gold surface. The PEO chain provides a hydrophilic shell.Improved colloidal stability in biological media and reduced cytotoxicity. nih.govnih.gov
Iron Oxide Nanoparticles (IONPs) Covalent attachment via the amine group creates a biocompatible coating.Enhanced dispersion, prevention of aggregation in magnetic fields, and suitability for applications like MRI and drug delivery. biomedres.us
Silica Nanoparticles (SiO2 NPs) The amine group can be grafted onto the silica surface, often after initial silanization.Increased colloidal stability, especially in biological buffers, and provides a platform for further conjugation of biomolecules. nih.gov

Explorations in Medicinal Chemistry and Pharmaceutical Research

Application as a Key Building Block in Solid-Phase Peptide Synthesis and Proteomics Research

Solid-phase peptide synthesis (SPPS) is a cornerstone of proteomics research and drug discovery, enabling the creation of custom peptides. bachem.com 2-[2-(2-Aminoethoxy)ethoxy]ethanol serves as a valuable component in this process.

Utilization of Fmoc-Protected Derivatives for Selective Amino Acid Modification

In SPPS, protecting groups are essential to prevent unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the amine function of amino acids. peptide.com The Fmoc-protected derivative of 2-[2-(2-Aminoethoxy)ethoxy]ethanol, Fmoc-2-[2-(2-aminoethoxy)ethoxy]ethanol, is a crucial reagent. chemimpex.comchemimpex.com This protection allows for the selective and sequential addition of amino acids to build a peptide chain. chemimpex.comchemimpex.com The ethoxyethanol portion of the molecule enhances solubility in polar solvents, which is beneficial for synthesis efficiency. chemimpex.com The Fmoc group can be removed under mild basic conditions, a key feature of the Fmoc SPPS strategy. google.com

Table 1: Properties of Fmoc-Protected 2-[2-(2-Aminoethoxy)ethoxy]ethanol Derivatives

PropertyValue
Synonym [2-(2-Hydroxy-ethoxy)ethyl]carbamic acid 9H-fluoren-9-ylmethyl ester
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.37 g/mol
CAS Number 299430-87-8
Storage Temperature 2-8°C

The data in this table was sourced from multiple references. sigmaaldrich.com

Strategies for Bioconjugation and Peptide-Drug Conjugate Development

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a single hybrid. biosynth.com This technique is central to the development of peptide-drug conjugates (PDCs), which combine the targeting specificity of peptides with the therapeutic potency of small-molecule drugs. mdpi.com 2-[2-(2-Aminoethoxy)ethoxy]ethanol can act as a linker in these conjugates, connecting the peptide to the drug. The hydrophilic nature of the ethylene (B1197577) glycol chain can improve the solubility and pharmacokinetic properties of the resulting PDC. nih.gov These conjugates are designed to deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity. mdpi.com

Design and Synthesis of Prodrugs and Enhanced Bioavailability Formulations

A significant challenge in drug development is the poor bioavailability of many new chemical entities, often due to low aqueous solubility or rapid metabolism. drug-dev.com Prodrug strategies and advanced formulations are employed to overcome these limitations. omicsonline.org

Fundamental Investigations into Targeted Protein Degradation (PROTAC/AUTOTAC) Technology

Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that facilitate this process. medchemexpress.com

2-[2-(2-Aminoethoxy)ethoxy]ethanol as a Polyethylene (B3416737) Glycol (PEG) Linker in PROTAC Constructs

PROTACs consist of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. dundee.ac.uk 2-[2-(2-Aminoethoxy)ethoxy]ethanol and its longer-chain analog, 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, are used as polyethylene glycol (PEG) linkers in the synthesis of PROTACs. amerigoscientific.comhsppharma.combldpharm.com The flexibility and hydrophilicity of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. dundee.ac.uk

Table 2: Properties of 2-[2-(2-Aminoethoxy)ethoxy]ethanol and a Related PROTAC Linker

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-[2-(2-Aminoethoxy)ethoxy]ethanol C₆H₁₅NO₃149.196338-55-2
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol C₈H₁₉NO₄193.2486770-74-3

The data in this table was sourced from multiple references. amerigoscientific.comsigmaaldrich.comsigmaaldrich.com

Ligand Conjugation Strategies for Specific Protein Recognition and Degradation

The development of effective protein degraders relies on the strategic conjugation of ligands that specifically recognize the target protein. nih.gov The linker, such as 2-[2-(2-Aminoethoxy)ethoxy]ethanol, plays a crucial role in orienting the two ligands for optimal binding and degradation activity. The synthesis of PROTACs involves attaching the target-protein ligand and the E3-ligase ligand to the ends of the linker. nih.gov The modular nature of this design allows for the systematic variation of the linker length and composition to fine-tune the degradation efficiency and selectivity for a particular target protein. dundee.ac.uk

Contributions to Advanced Drug Delivery Systems and Biomolecule Preparation

The compound 2-[2-(2-Aminoethoxy)ethoxy]ethanol is a hydrophilic molecule that has garnered significant attention in pharmaceutical research for its versatile role as a linker, spacer, and surface modifier. Its unique structure, featuring a primary amine group at one end and a hydroxyl group at the other, connected by a flexible and water-soluble ethylene glycol chain, makes it an invaluable tool in the development of sophisticated biomedical technologies. sigmaaldrich.comchemicalbook.com These applications primarily revolve around enhancing the efficacy and specificity of therapeutic agents and diagnostic assays.

One of the principal applications of 2-[2-(2-Aminoethoxy)ethoxy]ethanol is in the synthesis of bioconjugate materials, which are central to modern drug delivery systems and protein labeling. sigmaaldrich.com Its architecture allows it to act as a bridge, covalently connecting different molecules. For instance, it can be used to attach drugs to targeting ligands or to link therapeutic molecules to carrier systems like nanoparticles, thereby improving the drug's solubility, stability, and pharmacokinetic profile.

In the realm of diagnostics and biomolecule research, 2-[2-(2-Aminoethoxy)ethoxy]ethanol, also known as (PEO)3-monoamine, serves as a poly(ethylene oxide) (PEO) blocking reagent. chemicalbook.comlookchem.com Its function is to prevent the non-specific adsorption of analytes, a common issue in sensitive immunoassays such as ELISA. chemicalbook.comlookchem.com By coating surfaces, particularly those with carboxylic-terminations, it effectively reduces the unwanted binding of proteins like IgG, which enhances the accuracy and specificity of the diagnostic test. lookchem.com This property is also leveraged to stabilize protein-based drugs by minimizing their aggregation and interaction with container surfaces, thus improving their shelf life. lookchem.com

Furthermore, the compound is instrumental in surface modification for medical devices and sensors. lookchem.com Coating surfaces with 2-[2-(2-Aminoethoxy)ethoxy]ethanol renders them more biocompatible and less prone to biofouling—the undesirable accumulation of proteins and cells. lookchem.com This is critical for implants, biosensors, and lab-on-a-chip systems to ensure their proper function and to minimize adverse reactions in a biological environment. lookchem.com

The integration of this compound into hydrogel and nanoparticle platforms represents a significant advancement in drug delivery. researchgate.netnih.gov Hydrogels, which are three-dimensional polymer networks with high water content, are widely used for controlled drug release and as scaffolds in tissue engineering. researchgate.netnih.govfrontiersin.org Nanoparticles can be incorporated within these hydrogels to create hybrid systems that offer enhanced drug-loading capacity and finely-tuned, sustained release kinetics, overcoming challenges like high initial burst release. researchgate.netescholarship.org The properties of 2-[2-(2-Aminoethoxy)ethoxy]ethanol make it an ideal component for cross-linking or functionalizing these advanced delivery systems, helping to protect therapeutic payloads and control their release at a specific target site. escholarship.orgsmolecule.com

Interactive Data Table: Properties and Applications of 2-[2-(2-Aminoethoxy)ethoxy]ethanol

Property/ApplicationDetailsReferences
Chemical Name 2-[2-(2-Aminoethoxy)ethoxy]ethanol chemicalbook.com
Synonyms (PEO)3-monoamine, Triethylene glycol monoamine chemicalbook.comlookchem.comsigmaaldrich.com
CAS Number 6338-55-2 chemicalbook.com
Molecular Formula C6H15NO3 chemicalbook.com
Molecular Weight 149.19 g/mol chemicalbook.com
Primary Role Spacer/Linker in Bioconjugation sigmaaldrich.com
Key Application 1 Advanced Drug Delivery Systems smolecule.com
Key Application 2 Protein Labeling and Stabilization sigmaaldrich.comlookchem.com
Key Application 3 Surface Modification for Biocompatibility lookchem.com
Key Application 4 Blocking Agent in Immunoassays (e.g., ELISA) chemicalbook.comlookchem.com

Interactive Data Table: Research Findings on 2-[2-(2-Aminoethoxy)ethoxy]ethanol Derivatives

Derivative/Related CompoundResearch Context/ApplicationKey FindingsReferences
Fmoc-protected derivative Peptide SynthesisThe Fmoc group provides protection for the amine, enabling controlled and selective conjugation of biomolecules.
2-[2-(2-chloroethoxy)ethoxy]ethanol Synthesis IntermediateUsed as a starting material in multi-step synthesis routes to prepare amino-functionalized derivatives. patsnap.com
Labeled Metabolites (e.g., 2-[(2-Diethyl-d10)aminoethoxy]ethanol) Pharmacokinetic StudiesServes as a labeled degradation product for tracking metabolites of drugs like Butamirate and Oxybutynin. pharmaffiliates.com
2-(2-(2-azidoethoxy)ethoxy)ethanamine Click ChemistrySynthesized from related precursors for use in bioorthogonal reactions, facilitating the attachment of molecules like fluorophores. rsc.org

Biochemical and Advanced Analytical Applications in Research

Function as a Poly(ethylene oxide) (PEO) Blocking Reagent in Bioassays

One of the primary applications of 2-[2-(2-Aminoethoxy)ethoxy]ethanol is as a poly(ethylene oxide) (PEO) blocking reagent. lookchem.com In bioassays, nonspecific adsorption of molecules to surfaces can lead to high background signals, reducing the sensitivity and accuracy of the assay. PEO-based molecules are known for their ability to form a hydrophilic layer on a surface, which effectively repels the nonspecific binding of proteins and other biomolecules. sinica.edu.tw

In enzyme-linked immunosorbent assays (ELISA) and other related immunological techniques, the prevention of nonspecific adsorption is critical for reliable results. After the primary antibody or antigen is immobilized on the assay surface (e.g., a microplate well), unoccupied sites must be blocked to prevent the subsequent binding of detection antibodies or other proteins in the sample, which would lead to false-positive signals.

Table 1: Application of 2-[2-(2-Aminoethoxy)ethoxy]ethanol in Bioassays

Application Area Function of 2-[2-(2-Aminoethoxy)ethoxy]ethanol Outcome
ELISA Blocking agent Prevention of nonspecific protein adsorption lookchem.comchemicalbook.com
Immunological Assays Surface modification Reduced background signal, enhanced assay specificity lookchem.com

The covalent immobilization of proteins onto solid substrates is a fundamental technique in the development of various bioanalytical platforms, including microarrays and biosensors. sinica.edu.tw A common strategy involves activating a surface with functional groups that can react with the amino or thiol groups on a protein. sinica.edu.tw

After the desired protein has been coupled to the surface, unreacted active sites remain. These sites must be "capped" or "blocked" to prevent the unintended covalent attachment of other molecules during the assay. 2-[2-(2-Aminoethoxy)ethoxy]ethanol is employed as a blocking agent in this context. sinica.edu.tw Its amine group reacts with the remaining activated esters on the surface, effectively quenching their reactivity. sinica.edu.tw The advantage of using a PEO-containing molecule like 2-[2-(2-Aminoethoxy)ethoxy]ethanol for this purpose, as opposed to simpler molecules like ethanolamine (B43304), is the simultaneous introduction of a protein-repellent surface character, further minimizing nonspecific interactions. sinica.edu.tw

Fabrication and Application of Biosensors and Microarrays

The principles of surface modification using PEO linkers are central to the fabrication of high-performance biosensors and microarrays. These platforms rely on the specific interaction of a probe molecule immobilized on the surface with its target analyte in a complex sample.

Fluorescently-tagged nanoparticles are powerful tools for bioimaging and detection, offering high brightness and photostability compared to traditional organic dyes. sigmaaldrich.commdpi.com For in-vivo applications, these nanoparticles must be coated with a biocompatible layer that prevents aggregation and nonspecific uptake by cells. PEO chains are widely used for this purpose.

While direct studies specifying the use of 2-[2-(2-Aminoethoxy)ethoxy]ethanol in this exact context are not prevalent in the searched literature, its properties are highly relevant. The amine or hydroxyl group could be used to attach it to the nanoparticle surface, while the PEO chain would provide the necessary "stealth" properties to reduce nonspecific interactions in a biological environment. This is crucial for achieving targeted delivery and high-resolution imaging. For instance, magnetic protein nanoparticles tagged with fluorescent dyes have been developed for high-resolution cerebral angiography, demonstrating the potential of such multimodal probes in neuroscience. nih.govnih.gov The surface chemistry of these nanoparticles is critical for their performance and biocompatibility. nih.gov

Lectin microarrays are a high-throughput technology used to profile the glycosylation patterns of proteins and cells. In these arrays, different lectins (carbohydrate-binding proteins) are immobilized on a surface, which is then probed with fluorescently labeled glycoproteins or cells. A significant challenge in developing these arrays is to ensure that the binding observed is due to specific glycan-lectin interactions and not nonspecific adsorption of the analyte to the microarray surface.

The use of PEO-based surface chemistry is a key strategy to minimize this nonspecific binding. By creating a background that is resistant to protein adsorption, the signal-to-noise ratio of the assay is significantly improved. The functional groups on a molecule like 2-[2-(2-Aminoethoxy)ethoxy]ethanol would allow it to be grafted onto a variety of microarray surfaces (e.g., glass slides activated with epoxy or N-hydroxysuccinimide esters), presenting a hydrophilic, protein-repellent surface.

Role in Bioanalytical Techniques for Complex Biological Systems

The ability to control interfacial properties is paramount in the development of bioanalytical techniques designed to operate in complex biological fluids such as blood, urine, or cell lysates. sinica.edu.tw These samples contain a multitude of proteins and other biomolecules that can readily adsorb to surfaces, leading to biofouling. This can obstruct the sensor surface, denature immobilized bioreceptors, and generate spurious signals.

2-[2-(2-Aminoethoxy)ethoxy]ethanol and similar PEO-containing molecules are used as tools to create biocompatible and bio-inert surfaces. lookchem.com By forming self-assembled monolayers or by being grafted onto polymer brushes, they create a physical and energetic barrier to protein adsorption. sinica.edu.tw This surface modification is a critical step in the development of implantable biosensors, lab-on-a-chip devices, and other diagnostic tools that need to maintain their function over time when exposed to biological samples. lookchem.com The study of such surface modifications also provides fundamental insights into the mechanisms of protein-surface interactions, aiding in the design of more effective and reliable bioanalytical systems. lookchem.com

Table 2: Compound Names Mentioned in the Article

Compound Name
2-[2-(2-Aminoethoxy)ethoxy]ethanol
(PEO)3-monoamine
Immunoglobulin G (IgG)
Ethanolamine
N-hydroxysuccinimide

Derivatization for Chromatographic and Spectroscopic Analysis

The presence of a primary amine and a hydroxyl group in 2-[2-(2-aminoethoxy)ethoxy]ethanol allows for its derivatization to enhance its detectability in chromatographic and spectroscopic analyses. Derivatization is a common strategy employed in analytical chemistry to improve the chemical and physical properties of an analyte for more sensitive and selective detection.

In the context of High-Performance Liquid Chromatography (HPLC), the primary amine of 2-[2-(2-aminoethoxy)ethoxy]ethanol can be reacted with various labeling reagents to introduce a chromophore or fluorophore into the molecule. This is particularly useful for analytes that lack a strong UV-absorbing or fluorescent moiety. For instance, a common derivatizing agent for primary amines is 1-naphthyl isocyanate, which reacts to form a highly fluorescent derivative. While specific studies detailing the derivatization of 2-[2-(2-aminoethoxy)ethoxy]ethanol for HPLC are not prevalent, the well-established reactivity of its primary amine suggests its suitability for such derivatization strategies, similar to other amino compounds.

A study on the related compound 2-ethoxyethanol (B86334) demonstrated a method for its determination in cosmetic samples via precolumn derivatization with 1-naphthyl isocyanate followed by RP-HPLC analysis. nih.gov This approach could theoretically be adapted for 2-[2-(2-aminoethoxy)ethoxy]ethanol, targeting its hydroxyl group, or more efficiently, its primary amine group with an appropriate reagent.

Spectroscopic analysis of 2-[2-(2-aminoethoxy)ethoxy]ethanol and its derivatives is crucial for their characterization. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the N-H and O-H stretches. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For instance, the synthesis of a derivative, 2-[2-(2-azidoethoxy)ethoxy]ethanamine, was monitored and its structure confirmed using ¹H NMR spectroscopy. rsc.org

The following table summarizes the key analytical techniques and their potential application in the analysis of derivatized 2-[2-(2-aminoethoxy)ethoxy]ethanol:

Analytical TechniqueDerivatization ApproachPurposeExpected Outcome
Reverse-Phase HPLC Pre-column derivatization of the primary amine with a fluorescent tag (e.g., Dansyl chloride, Fluorescamine).To enhance detection sensitivity and selectivity.A highly fluorescent derivative that can be detected at very low concentrations with a fluorescence detector.
Gas Chromatography (GC) Silylation of the hydroxyl group (e.g., with BSTFA).To increase volatility and thermal stability for GC analysis.A more volatile derivative suitable for GC separation and detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).
UV-Visible Spectroscopy Reaction with a chromophoric reagent.To enable quantification using a standard UV-Vis spectrophotometer.A colored product with a characteristic absorption maximum.
Fluorescence Spectroscopy Labeling with a fluorophore.For highly sensitive detection and quantification.Emission of light at a specific wavelength upon excitation, allowing for trace-level analysis.

Mass Spectrometry Applications for Bioconjugate Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing precise molecular weight information and structural details. 2-[2-(2-Aminoethoxy)ethoxy]ethanol and its derivatives are frequently used as linkers in bioconjugation to connect a biomolecule, such as a peptide or antibody, to another molecule, like a drug or a fluorescent dye. The properties of the linker, including its length, flexibility, and hydrophilicity, can significantly influence the properties of the resulting bioconjugate.

The direct analysis of 2-[2-(2-aminoethoxy)ethanol] by mass spectrometry has been demonstrated. In one study, the compound was identified in a stripping solvent using pyrolysis-gas chromatography-mass spectrometry. The selected ion monitoring (SIM) chromatogram showed a characteristic ion at m/z = 73 for 2-(2-amino-ethoxy)ethanol, and its mass spectrum was successfully obtained. researchgate.net This confirms the feasibility of detecting and identifying this compound using standard mass spectrometric techniques.

Tandem mass spectrometry (MS/MS) is employed to further characterize the structure of the bioconjugate. By inducing fragmentation of the parent ion, MS/MS experiments can pinpoint the site of conjugation on the biomolecule and confirm the structure of the linker and the attached payload.

The table below outlines the mass spectrometry techniques used for the analysis of bioconjugates containing linkers derived from 2-[2-(2-aminoethoxy)ethoxy]ethanol:

Mass Spectrometry TechniqueApplicationInformation Obtained
Electrospray Ionization (ESI-MS) Determination of the molecular weight of intact bioconjugates.Confirmation of successful conjugation and determination of the degree of labeling.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Analysis of large bioconjugates and complex mixtures.Molecular weight determination and assessment of heterogeneity.
Tandem Mass Spectrometry (MS/MS) Structural elucidation of bioconjugates.Identification of the conjugation site on the biomolecule and confirmation of the linker and payload structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and analysis of complex bioconjugate mixtures.Quantification of different conjugated species and identification of impurities.

The use of chemical tagging in mass spectrometry is a broad field that encompasses the use of linkers like 2-[2-(2-aminoethoxy)ethoxy]ethanol to facilitate the analysis of biomolecules. nih.gov These strategies are fundamental in proteomics and drug development for the detailed characterization of modified proteins and peptides.

Computational and Theoretical Investigations of 2 2 2 Aminoethoxy Ethoxy Ethanol

Molecular Modeling and Simulation Studies of Conformational Dynamics and Interactions

Molecular modeling and simulation are powerful tools to investigate the three-dimensional structure and flexibility of molecules like 2-[2-(2-Aminoethoxy)ethoxy]ethanol. The conformational landscape of this molecule is influenced by the rotatable bonds within its backbone, leading to a variety of possible shapes.

While direct molecular dynamics (MD) simulation studies on 2-[2-(2-Aminoethoxy)ethoxy]ethanol are not extensively documented in publicly available literature, research on structurally similar compounds provides a strong basis for understanding its likely behavior. For instance, computational analyses of related amino alcohols, such as 2-(2-aminoethylamino)ethanol (AEEA), have revealed that twisted or gauche conformations can be more stable than fully extended, all-trans structures. rsc.org This preference is due to the formation of intramolecular hydrogen bonds, which stabilize the folded conformation.

For 2-[2-(2-Aminoethoxy)ethoxy]ethanol, similar intramolecular interactions between the terminal amino and hydroxyl groups, as well as with the ether oxygen atoms, are expected to play a significant role in determining its predominant conformations in different environments. MD simulations would allow for the exploration of these conformational states and the energetic barriers between them, providing a dynamic picture of the molecule's flexibility.

These simulations can also elucidate how 2-[2-(2-Aminoethoxy)ethoxy]ethanol interacts with solvent molecules and other chemical species. The terminal functional groups are capable of acting as both hydrogen bond donors and acceptors, making its intermolecular interactions complex and highly dependent on the surrounding medium.

Quantum Chemical Calculations for Elucidating Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties and chemical reactivity of 2-[2-(2-Aminoethoxy)ethoxy]ethanol. These methods provide detailed information about the molecule's electron distribution, orbital energies, and electrostatic potential.

The calculated properties of 2-[2-(2-Aminoethoxy)ethoxy]ethanol from databases like PubChem offer a foundational understanding of its electronic structure. nih.gov The presence of electronegative oxygen and nitrogen atoms results in a non-uniform distribution of electron density, creating a significant dipole moment and polar surface area. These features are critical in determining its solubility, boiling point, and interaction with other polar molecules.

Computed Properties of 2-[2-(2-Aminoethoxy)ethoxy]ethanol

Property Value
Molecular Formula C6H15NO3
Molecular Weight 149.19 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
Polar Surface Area 60.8 Ų
LogP (octanol-water partition coefficient) -1.5

Data sourced from PubChem. nih.gov

These calculations can also predict sites of reactivity. The lone pair of electrons on the nitrogen atom of the primary amine makes it a nucleophilic center, while the acidic proton of the hydroxyl group can participate in acid-base reactions. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely regions for electron donation and acceptance, respectively, in chemical reactions.

Prediction of Binding Affinity and Ligand-Receptor Interactions in Drug Design

In the field of drug design, computational methods are crucial for predicting how a ligand, such as a derivative of 2-[2-(2-Aminoethoxy)ethoxy]ethanol, will bind to a biological target like a protein. nih.gov This process, often involving molecular docking and free energy calculations, helps in identifying and optimizing potential drug candidates. nih.gov

The structure of 2-[2-(2-Aminoethoxy)ethoxy]ethanol makes it a suitable scaffold or linker in the design of more complex molecules. bldpharm.com For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), linkers are used to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the linker, which could be based on the ethylene (B1197577) glycol chain of 2-[2-(2-Aminoethoxy)ethoxy]ethanol, are critical for achieving the correct orientation of the two ends of the PROTAC to facilitate protein degradation.

Computational techniques used in this area include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mpg.de

Molecular Dynamics (MD) Simulations: These simulations can be used to study the stability of the ligand-receptor complex over time and to calculate binding free energies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. mpg.de

By using these methods, researchers can computationally screen virtual libraries of compounds containing the 2-[2-(2-Aminoethoxy)ethoxy]ethanol motif to predict their binding affinity and selectivity for a particular target. nih.gov

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry offers powerful tools for the de novo design of novel derivatives of 2-[2-(2-Aminoethoxy)ethoxy]ethanol with improved or specialized properties. This involves modifying the parent structure and evaluating the properties of the resulting virtual compounds.

The goal of such computational design could be to:

Optimize linker length and flexibility: For applications in PROTACs or other bifunctional molecules, the ethylene glycol chain can be extended or shortened to achieve optimal target engagement. bldpharm.com

Modify physicochemical properties: By adding or modifying functional groups, properties like solubility, lipophilicity, and membrane permeability can be fine-tuned.

Enhance binding affinity: Introducing new functional groups that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with a target receptor can increase binding potency.

The design process is typically iterative. A set of virtual derivatives is created, and their properties are predicted using computational methods. The most promising candidates are then selected for further computational analysis or for chemical synthesis and experimental testing. This cycle of design, prediction, and testing accelerates the discovery of new molecules with desired functionalities. mdpi.com

Future Research Directions and Emerging Applications

Exploration of 2-[2-(2-Aminoethoxy)ethoxy]ethanol in Supramolecular Chemistry and Self-Assembly

The distinct molecular architecture of 2-[2-(2-Aminoethoxy)ethoxy]ethanol provides a foundation for its future exploration in supramolecular chemistry, the study of systems involving non-covalent molecular interactions. The key lies in its potential to be transformed into amphiphilic molecules, which can spontaneously self-assemble into organized nanostructures.

Future research will likely focus on conjugating the hydrophilic 2-[2-(2-Aminoethoxy)ethoxy]ethanol headgroup with various hydrophobic tails (e.g., long alkyl chains or aromatic segments). Such modifications would create peptide amphiphiles or other surfactant-like molecules. nih.govnih.gov The driving forces for the self-assembly of these molecules are expected to arise from a combination of hydrophobic interactions between the tails and hydrogen bonding involving the ether linkages and terminal groups of the headgroup. acs.org Researchers can investigate how changes in environmental conditions, such as pH or temperature, influence the self-assembly process to form structures like micelles, vesicles, nanofibers, or hydrogels. rsc.orgnih.gov For instance, the primary amine group allows for pH-responsive behavior, where changes in acidity could trigger the assembly or disassembly of these supramolecular structures. nih.gov

Another promising avenue is the use of 2-[2-(2-Aminoethoxy)ethoxy]ethanol and its parent compound, 2-(2-Aminoethoxy)ethanol (B1664899), as precursors in the synthesis of crown ethers. jetir.orgvt.edu Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations within their central cavity, a cornerstone of host-guest chemistry. jetir.org By reacting this amino-alcohol with other bifunctional molecules, novel aza-crown ethers could be synthesized, opening up applications in ion sensing, phase-transfer catalysis, and the development of molecular switches.

The table below outlines potential research avenues for creating self-assembling systems based on this compound.

Amphiphile Design StrategyPotential Supramolecular StructureKey Driving ForcePotential Application Area
Attaching a long alkyl chain (e.g., palmitic acid)Micelles, Nanofibers, HydrogelsHydrophobic Collapse, Hydrogen BondingDrug Delivery, Tissue Engineering
Incorporating into a peptide backboneβ-sheet driven Nanobelts or NanofibersHydrogen Bonding, π-π stackingBiomaterials, Biosensors
Functionalizing with photo-responsive groupsLight-Triggered NanostructuresPhotochemical reactionControlled Release Systems
Polymerization into block copolymersThermo-responsive MicellesHydrophilic/Hydrophobic SegregationSmart Materials, Nanocarriers

Advancements in Catalysis Utilizing Derivatives of Aminoethoxyethoxyethanol

The terminal amine and hydroxyl groups of 2-[2-(2-Aminoethoxy)ethoxy]ethanol are chemically reactive sites that can be readily modified. This functional versatility is a key driver for developing new catalytic systems. Future research is expected to leverage derivatives of this compound to create specialized ligands, catalyst supports, and organocatalysts.

One significant area of development is in solid-phase synthesis. Derivatives of 2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) have been used to synthesize specialized polystyrene-polyethylene glycol-like (PPL) resins. google.comgoogle.com These resins serve as solid supports for the synthesis of peptides and other organic molecules, where the AEEA-derived linker provides excellent swelling characteristics and a hydrophilic environment conducive to reaction kinetics. google.comgoogle.com Future work could expand on this by creating a wider range of "designer resins" with tailored properties for specific catalytic transformations.

Furthermore, the amine and ether oxygens can act as coordination sites for metal ions. By synthesizing Schiff bases or other multidentate ligands from 2-[2-(2-Aminoethoxy)ethoxy]ethanol, researchers can create novel metal complexes. These complexes could be investigated for their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. The flexible ethylene (B1197577) glycol backbone can influence the solubility of the catalyst in different media and affect the stereoselectivity of reactions. A related compound, 2-[2-(Dimethylamino)ethoxy]ethanol, is already known to be used as a catalyst, particularly for polyurethanes, suggesting a clear path for exploring the catalytic potential of other derivatives. sigmaaldrich.com

Derivative TypeCatalytic ApplicationResearch Focus
AEEA-based ResinsSolid-Phase Peptide/Organic SynthesisOptimizing resin swelling and linker stability. google.com
Schiff Base LigandsHomogeneous Catalysis (e.g., Oxidation)Tuning ligand structure for higher activity and selectivity.
Chiral DerivativesAsymmetric CatalysisSynthesizing enantiomerically pure ligands for stereoselective reactions.
Polyurethane CatalystsPolymerizationInvestigating structure-activity relationships for foam production. sigmaaldrich.com

Nanotechnology and Nanomedicine Research Frontiers

In nanotechnology and nanomedicine, the hydrophilic and biocompatible nature of the oligo(ethylene glycol) chain is highly advantageous. This segment can improve the aqueous solubility and reduce the non-specific protein adsorption of nanomaterials, a process known as PEGylation.

A major research frontier is the use of 2-[2-(2-Aminoethoxy)ethoxy]ethanol and its longer-chain analogs as linkers to functionalize the surface of nanoparticles. For example, it can be used to attach targeting ligands (e.g., antibodies, peptides) to gold nanoparticles or iron oxide nanoparticles for applications in targeted drug delivery and medical imaging. rsc.org The terminal amine provides a convenient anchor point for covalent attachment, while the PEG chain acts as a spacer, ensuring the attached biomolecule retains its function. Research has shown that similar amine-terminated PEG linkers are effective in these roles. rsc.orgrsc.org

The compound is also valuable as a surface blocking agent. In diagnostic assays like ELISA, coating a surface with molecules such as (PEO)3-monoamine (a synonym for 2-[2-(2-Aminoethoxy)ethoxy]ethanol) can prevent the non-specific binding of proteins, thereby reducing background noise and improving the sensitivity of the assay. vt.edu

Future research will likely explore the creation of more complex nanostructures. For instance, self-assembling amphiphiles derived from this compound could form micelles that encapsulate hydrophobic drugs, improving their delivery and bioavailability. Studies on poly(ethylene glycol)-functionalized iron oxide nanoclusters have demonstrated good biocompatibility and clearance, paving the way for similar systems built with this specific linker for use as contrast agents or in hyperthermia cancer therapy.

Sustainable Synthesis and Application Development for Industrial Relevance

The industrial applications of the parent compound, 2-(2-Aminoethoxy)ethanol (also known as ADEG), provide a roadmap for the potential uses of its ethoxylated analog. Current applications include:

Gas Treating: As a solvent for removing acidic gases like CO2 and H2S from natural gas streams. nih.gov

Metalworking Fluids: Used in coolants and lubricants. nih.gov

Electronics: Incorporated into stripper solutions. nih.gov

Chemical Intermediates: Serves as a building block for surfactants, colorants, and crop protection products. nih.gov

Future development will focus on leveraging the unique properties of the longer ethylene glycol chain in 2-[2-(2-Aminoethoxy)ethoxy]ethanol to enhance performance in these areas. Its increased hydrophilicity and lower volatility compared to ADEG could lead to improved surfactants, more efficient gas-treating agents, and novel emulsifiers or foam stabilizers. jetir.org

The table below summarizes key industrial applications and directions for sustainable development.

Industrial SectorCurrent/Potential ApplicationSustainable Development Focus
Oil & GasAcid Gas ScrubbingDeveloping more efficient and regenerable solvent systems.
ManufacturingCoolants, Lubricants, Cutting FluidsCreating biodegradable and higher-performance fluid formulations. vt.edu
ElectronicsPhotoresist Stripper SolutionsFormulating less corrosive and more effective cleaning agents.
AgrochemicalsSurfactants, Emulsifiers for PesticidesImproving the stability and efficacy of formulations.
Organic SynthesisProduction of AEEA and other derivativesOptimizing catalytic, one-pot syntheses to reduce waste and energy consumption. rsc.orggoogle.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[2-(2-Aminoethoxy)ethoxy]ethanol, and how can purity be verified?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting a chloro group in 2-[2-(2-chloroethoxy)ethoxy]ethanol with an amine group under controlled pH and temperature (e.g., using ammonia in ethanol at 50–60°C) . Purity verification involves:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight.
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to validate structural integrity, focusing on peaks for the amino group (~δ 2.8 ppm) and ether linkages (~δ 3.5–3.7 ppm) .
  • Karl Fischer Titration to assess hygroscopicity, as the compound is moisture-sensitive .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodology : Beyond NMR and LC-MS:

  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C stretches at ~1100 cm⁻¹) .
  • Elemental Analysis to confirm C, H, N, and O composition, ensuring stoichiometric ratios align with the molecular formula (C₆H₁₃NO₄ for derivatives) .
  • Thermogravimetric Analysis (TGA) to assess thermal stability, critical for applications in high-temperature environments (e.g., gas treatment) .

Q. What are the critical safety protocols when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to minimize inhalation of vapors, as the compound may irritate respiratory systems .
  • Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and chemical-resistant goggles .
  • Storage : Under inert atmosphere (argon/nitrogen) in airtight containers to prevent oxidation or moisture absorption .
  • Reproductive Toxicity Screening : Monitor fertility impacts in long-term studies, as ethylene glycol derivatives are linked to reproductive risks .

Advanced Research Questions

Q. What strategies optimize the compound's incorporation into ratiometric fluorescent zinc sensors?

  • Methodology :

  • Functional Group Engineering : Modify the amino group to enhance binding affinity with zinc ions. For example, conjugate carboxamidoquinoline groups via EDC/NHS coupling, ensuring pH is maintained at 7–8 to avoid side reactions .
  • Solubility Optimization : Use co-solvents (e.g., DMSO:water mixtures) to improve aqueous solubility while retaining sensor sensitivity .
  • Validation : Compare fluorescence quantum yields before and after zinc addition to quantify ratiometric response .

Q. How to address discrepancies in reactivity when using this compound in bioconjugation reactions?

  • Methodology :

  • Controlled Reaction Conditions : Vary pH (6–9) and temperature (4–25°C) to identify optimal parameters for amine-carboxylic acid coupling. Lower temperatures may reduce hydrolysis of intermediate active esters .
  • Competitive Side Reactions : Use protecting groups (e.g., Fmoc for amines) to prevent unintended crosslinking during protein labeling .
  • Analytical Cross-Check : Employ MALDI-TOF or SDS-PAGE to verify conjugation efficiency and identify side products .

Q. How to resolve contradictions in solubility data across different experimental conditions?

  • Methodology :

  • Systematic Solubility Profiling : Test solubility in polar (water, methanol) and non-polar (chloroform, hexane) solvents under varying temperatures (10–50°C) .
  • Molecular Dynamics Simulations : Model hydrogen-bonding interactions between the compound’s ether/amine groups and solvent molecules to predict solubility trends .
  • Empirical Validation : Cross-reference results with published datasets, noting discrepancies in hygroscopicity or impurities (e.g., residual chloro precursors) that may affect solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.